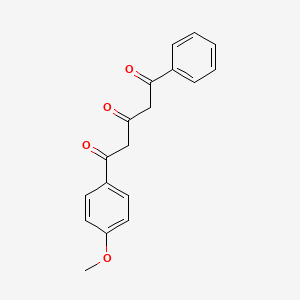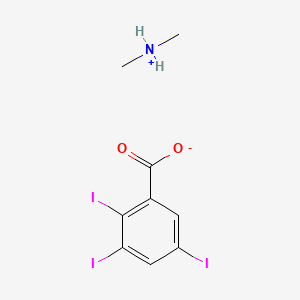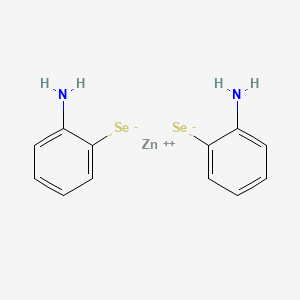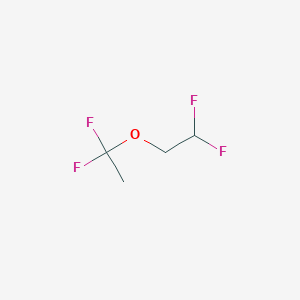
Ammonium, (2,5-dimethoxyphenethyl)trimethyl-, chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ammonium, (2,5-dimethoxyphenethyl)trimethyl-, chloride is a quaternary ammonium compound with the molecular formula C13H22NO2Cl. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a trimethylammonium group attached to a 2,5-dimethoxyphenethyl moiety, making it a unique and versatile chemical entity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ammonium, (2,5-dimethoxyphenethyl)trimethyl-, chloride typically involves the quaternization of (2,5-dimethoxyphenethyl)amine with methyl chloride. The reaction is carried out in an organic solvent such as methanol or ethanol, under reflux conditions. The reaction mixture is then cooled, and the product is precipitated out by the addition of a non-solvent such as diethyl ether. The crude product is purified by recrystallization from an appropriate solvent.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of automated systems for the addition of reagents and the monitoring of reaction parameters ensures consistent product quality and reduces the risk of human error.
Analyse Des Réactions Chimiques
Types of Reactions
Ammonium, (2,5-dimethoxyphenethyl)trimethyl-, chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of the corresponding amine.
Substitution: Nucleophilic substitution reactions can occur at the quaternary ammonium center, where nucleophiles such as hydroxide or halides can replace the chloride ion.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Quinones.
Reduction: Amines.
Substitution: Hydroxide or halide substituted products.
Applications De Recherche Scientifique
Ammonium, (2,5-dimethoxyphenethyl)trimethyl-, chloride has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in the study of cell membrane dynamics due to its ability to interact with lipid bilayers.
Medicine: Investigated for its potential use as an antimicrobial agent due to its quaternary ammonium structure.
Industry: Utilized in the formulation of disinfectants and sanitizers.
Mécanisme D'action
The mechanism of action of Ammonium, (2,5-dimethoxyphenethyl)trimethyl-, chloride is primarily based on its ability to disrupt cell membranes. The positively charged quaternary ammonium group interacts with the negatively charged components of the cell membrane, leading to increased membrane permeability and eventual cell lysis. This mechanism is particularly effective against bacteria and other microorganisms, making it a potent antimicrobial agent.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Betaine
- Bethanechol
- Carnitine and its derivatives
- Choline and its derivatives
- Methacholine
- Muscarine
- Trimethylglycine
Uniqueness
Ammonium, (2,5-dimethoxyphenethyl)trimethyl-, chloride stands out due to its specific structural features, which confer unique properties such as enhanced membrane interaction and antimicrobial activity. Compared to other quaternary ammonium compounds, it offers a distinct combination of chemical reactivity and biological efficacy, making it a valuable compound in various research and industrial applications.
Propriétés
Numéro CAS |
13078-70-1 |
|---|---|
Formule moléculaire |
C13H22ClNO2 |
Poids moléculaire |
259.77 g/mol |
Nom IUPAC |
2-(2,5-dimethoxyphenyl)ethyl-trimethylazanium;chloride |
InChI |
InChI=1S/C13H22NO2.ClH/c1-14(2,3)9-8-11-10-12(15-4)6-7-13(11)16-5;/h6-7,10H,8-9H2,1-5H3;1H/q+1;/p-1 |
Clé InChI |
SLANUBHZICPYRW-UHFFFAOYSA-M |
SMILES canonique |
C[N+](C)(C)CCC1=C(C=CC(=C1)OC)OC.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5,9,12,15-Tetrahydroxy-17-{hydroxy[(1-hydroxy-1-imino-3-phenylpropan-2-yl)imino]methyl}-11-[(1H-indol-3-yl)methyl]-2-methyl-14-[2-(methylsulfanyl)ethyl]-4-oxa-6,10,13,16-tetraazanonadeca-5,9,12,15-tetraen-19-oic acid](/img/structure/B13737825.png)


![Spiro[bicyclo[2.2.1]heptane-2,4'-oxazolidin]-2'-one,3,3-dimethyl-,[1s-(1a,2a,4a)]-(9ci)](/img/structure/B13737832.png)

![[1-[(Z)-3-hydroxy-6-(methoxymethoxy)-6-methylhept-4-en-2-yl]-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-4-yl] benzoate](/img/structure/B13737841.png)
![4-Propyl[1,1'-bi(cyclohexane)]-4-carboxylic acid](/img/structure/B13737854.png)






